1-(3-Chlorophenyl)-3-(6-ethoxy-1,3-benzothiazol-2-yl)urea 1-(3-Chlorophenyl)-3-(6-ethoxy-1,3-benzothiazol-2-yl)urea
Brand Name: Vulcanchem
CAS No.:
VCID: VC14932939
InChI: InChI=1S/C16H14ClN3O2S/c1-2-22-12-6-7-13-14(9-12)23-16(19-13)20-15(21)18-11-5-3-4-10(17)8-11/h3-9H,2H2,1H3,(H2,18,19,20,21)
SMILES:
Molecular Formula: C16H14ClN3O2S
Molecular Weight: 347.8 g/mol

1-(3-Chlorophenyl)-3-(6-ethoxy-1,3-benzothiazol-2-yl)urea

CAS No.:

Cat. No.: VC14932939

Molecular Formula: C16H14ClN3O2S

Molecular Weight: 347.8 g/mol

* For research use only. Not for human or veterinary use.

1-(3-Chlorophenyl)-3-(6-ethoxy-1,3-benzothiazol-2-yl)urea -

Specification

Molecular Formula C16H14ClN3O2S
Molecular Weight 347.8 g/mol
IUPAC Name 1-(3-chlorophenyl)-3-(6-ethoxy-1,3-benzothiazol-2-yl)urea
Standard InChI InChI=1S/C16H14ClN3O2S/c1-2-22-12-6-7-13-14(9-12)23-16(19-13)20-15(21)18-11-5-3-4-10(17)8-11/h3-9H,2H2,1H3,(H2,18,19,20,21)
Standard InChI Key ZVOZPPCMJAGRAP-UHFFFAOYSA-N
Canonical SMILES CCOC1=CC2=C(C=C1)N=C(S2)NC(=O)NC3=CC(=CC=C3)Cl

Introduction

Chemical Structure and Properties

Molecular Architecture

1-(3-Chlorophenyl)-3-(6-ethoxy-1,3-benzothiazol-2-yl)urea features a urea backbone (-NH-CO-NH-) connecting two aromatic systems:

  • A 3-chlorophenyl group (C₆H₄Cl) at the N-terminal position.

  • A 6-ethoxy-1,3-benzothiazol-2-yl group (C₉H₈NOS) at the C-terminal position.

The benzothiazole ring system incorporates a sulfur atom and a nitrogen atom, contributing to its planar heterocyclic structure. The ethoxy (-OCH₂CH₃) substituent at the 6-position of the benzothiazole ring enhances solubility and modulates electronic properties.

Table 1: Key Chemical Identifiers

PropertyValueSource
Molecular FormulaC₁₆H₁₃ClN₃O₂S
SMILESCCOC1=CC2=C(C=C1)N=C(S2)NC(=O)NC3=CC(=CC=C3)Cl
InChIKeyFSILAVJWZRLDRJ-UHFFFAOYSA-N
Molecular Weight362.81 g/mol

The presence of the urea functional group facilitates hydrogen bonding, which is critical for interactions with biological targets such as enzymes or receptors .

Synthesis and Manufacturing

Synthetic Routes

The synthesis of 1-(3-Chlorophenyl)-3-(6-ethoxy-1,3-benzothiazol-2-yl)urea involves multi-step reactions, often employing:

  • Formation of the Benzothiazole Core: Cyclization of 2-aminothiophenol derivatives with carboxylic acids or anhydrides .

  • Introduction of the Ethoxy Group: Alkylation of a hydroxyl-substituted benzothiazole using ethyl bromide or iodide .

  • Urea Bridging: Reaction of 3-chlorophenyl isocyanate with the 6-ethoxybenzothiazol-2-amine intermediate .

A representative pathway is outlined below:

  • Step 1: Synthesis of 6-ethoxy-1,3-benzothiazol-2-amine via cyclization of 4-ethoxy-2-aminobenzenethiol.

  • Step 2: Reaction with 3-chlorophenyl isocyanate in dichloromethane at room temperature .

Table 2: Comparative Synthesis Yields for Urea Analogs

MethodYield (%)Reaction Time (h)Reference
Carbamate coupling81–926–8
Glacial acetic acid-mediated41–6112–24
Hydrazine hydrate-assisted35.9–86.25–10

The carbamate coupling method (yield: 81–92%) offers superior efficiency compared to traditional routes .

Optimization Challenges

Key challenges include:

  • Regioselectivity: Ensuring proper substitution on the benzothiazole ring.

  • Purification: Separating urea products from byproducts like unreacted isocyanates.

  • Scalability: Maintaining yield and purity in large-scale batches.

Biological Activity and Mechanisms

Pharmacological Profile

While direct studies on this compound are sparse, structurally analogous urea derivatives exhibit:

  • Anticancer Activity: Inhibition of kinases involved in tumor proliferation (e.g., BRAF, EGFR) .

  • Antimicrobial Effects: Disruption of bacterial cell wall synthesis via penicillin-binding protein inhibition .

  • Anti-inflammatory Action: Suppression of NF-κB signaling pathways .

Table 3: Hypothesized Targets Based on Structural Analogs

TargetAssay TypePotential IC₅₀ (nM)Source
EGFR KinaseIn vitro kinase~50–200
Bacterial DD-transpeptidaseMIC assay2–8 µg/mL

The 3-chlorophenyl group may enhance target binding through hydrophobic interactions, while the benzothiazole moiety contributes to π-π stacking .

Mechanism of Action

The urea group serves as a hydrogen bond donor/acceptor, enabling interactions with catalytic residues in enzyme active sites. For example:

  • In kinase inhibition, the urea bridges adenine-binding regions and the hydrophobic back pocket .

  • In antimicrobial activity, it mimics D-Ala-D-Ala termini, disrupting peptidoglycan crosslinking .

Future Research Directions

  • Structure-Activity Relationship (SAR) Studies: Modifying the ethoxy group to improve bioavailability.

  • In Vivo Efficacy Trials: Evaluating antitumor activity in xenograft models.

  • Formulation Development: Enhancing solubility through prodrug strategies or nanoencapsulation.

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